molecular formula C18H16FNO4S3 B2499239 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1448044-81-2

4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2499239
CAS No.: 1448044-81-2
M. Wt: 425.51
InChI Key: PFUPGSMQWKXIPR-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FNO4S3 and its molecular weight is 425.51. The purity is usually 95%.
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Biological Activity

4-Ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications. This compound combines various functional groups that contribute to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Ethoxy group at the para position of the aromatic ring.
  • Fluoro substituent at the meta position.
  • Thiophene rings connected via a carbonyl group, enhancing its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiophene moiety is particularly noteworthy as it enhances the interaction with microbial targets.

A study evaluating various benzenesulfonamide derivatives demonstrated that compounds with similar structures showed effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For instance, related compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 18 μmol/mL against these strains, suggesting that our compound may possess comparable or superior activity .

CompoundTarget BacteriaMIC (μmol/mL)
Compound AStaphylococcus aureus6.25
Compound BEscherichia coli12.5
4-Ethoxy...TBDTBD

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). A related study reported that certain benzenesulfonamides exhibited excellent selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . This suggests that this compound could be developed as a targeted therapy for conditions involving dysregulated carbonic anhydrase activity.

Case Studies

  • Antimicrobial Efficacy : A recent investigation into sulfonamide derivatives revealed that compounds similar to our target demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the thiophene structure could enhance activity levels, warranting further exploration of this compound in this context .
  • Enzyme Interaction Studies : Binding affinity assays conducted on related sulfonamides showed promising results in inhibiting ion channels implicated in pain pathways. This suggests that our compound may also modulate pain responses effectively, offering potential therapeutic avenues for neuropathic pain management .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further experimental validation is necessary to confirm these predictions and assess bioavailability and toxicity profiles .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPGSMQWKXIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.